

Application Notes and Protocols: CRISPR Screen to Identify Resistance Mechanisms to BMS-986458

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Compound of Interest

Compound Name: BMS-814580

Cat. No.: B15608418

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Introduction

BMS-986458 is a novel, orally bioavailable bifunctional cereblon-dependent ligand-directed degrader (LDD) of the B-cell lymphoma 6 (BCL6) protein.^{[1][2]} It is currently under investigation for the treatment of relapsed/refractory Non-Hodgkin Lymphoma.^{[1][3]} By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, BMS-986458 inhibits the growth of cancer cells dependent on this transcriptional repressor.^{[2][4]} As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Genome-wide CRISPR-Cas9 screens have emerged as a powerful tool to systematically identify genes whose loss-of-function confers resistance to a therapeutic agent.^{[5][6]} This document provides a detailed protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to BMS-986458.

Principle of the Assay

This protocol outlines a negative selection CRISPR screen. A population of cancer cells sensitive to BMS-986458 is transduced with a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the human genome.^{[5][7]} Following transduction, the cell population, now a mosaic of different gene knockouts, is treated with a cytotoxic concentration of BMS-986458. Cells in which the knockout of a specific gene confers resistance to the drug

will survive and proliferate, while sensitive cells will be eliminated. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population compared to a control population, we can identify genes whose loss is enriched, thus signifying their role in mediating drug sensitivity.

Signaling Pathway of BMS-986458

BMS-986458 functions by hijacking the cell's natural protein disposal machinery. It acts as a molecular bridge, bringing together the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN).[8] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome. The degradation of BCL6, a key transcriptional repressor, leads to the de-repression of its target genes, which can include those involved in cell cycle arrest, apoptosis, and differentiation, ultimately resulting in anti-tumor effects in B-cell lymphomas.[4][9]

Caption: Mechanism of action of BMS-986458.

Experimental Workflow

The overall workflow for the CRISPR screen involves several key steps, from library preparation to data analysis, to identify genes conferring resistance to BMS-986458.



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Caption: Pooled CRISPR-Cas9 screen workflow.

Materials and Reagents

Reagent/Material	Supplier (Example)	Catalog Number (Example)
Human GeCKO v2.0 sgRNA library	Addgene	1000000048
LentiCRISPRv2 plasmid	Addgene	52961
HEK293T cells	ATCC	CRL-3216
DLBCL Cell Line (e.g., SU-DHL-4)	ATCC	CRL-2957
Cas9 Nuclease	Thermo Fisher Scientific	A36498
Lipofectamine 3000	Thermo Fisher Scientific	L3000015
Puromycin	Sigma-Aldrich	P8833
BMS-986458	In-house synthesis or custom order	N/A
DMEM, high glucose	Gibco	11965092
RPMI 1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
DNeasy Blood & Tissue Kit	QIAGEN	69504
NEBNext Ultra II Q5 Master Mix	New England Biolabs	M0544
Illumina Sequencing Platform	Illumina	(e.g., NextSeq 550)

Detailed Experimental Protocols

Lentiviral Library Production

- Library Amplification: Amplify the pooled sgRNA library plasmid DNA using electroporation into competent E. coli. Purify the plasmid DNA using a maxiprep kit.
- Lentivirus Packaging:

- Plate HEK293T cells in 15 cm dishes to be 70-80% confluent on the day of transfection.
- Co-transfect the cells with the sgRNA library plasmid, and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
- After 48-72 hours, collect the virus-containing supernatant.
- Filter the supernatant through a 0.45 µm filter to remove cell debris.
- Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.
- Titer the virus to determine the optimal multiplicity of infection (MOI).

Generation of Cas9-Expressing Cells

- Transduce the target cancer cell line (e.g., a DLBCL cell line sensitive to BMS-986458) with a lentivirus expressing Cas9 and a selection marker (e.g., blasticidin).
- Select for successfully transduced cells by treating with the appropriate antibiotic.
- Expand the stable Cas9-expressing cell line.

CRISPR-Cas9 Library Transduction

- Plate the Cas9-expressing cells for transduction.
- Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
- Maintain a sufficient number of cells to ensure a representation of at least 200-500 cells per sgRNA in the library.
- After 24 hours, replace the virus-containing medium with fresh medium.
- After 48 hours, begin selection with puromycin to eliminate non-transduced cells.

BMS-986458 Drug Selection

- After puromycin selection is complete, split the cell population into two groups: a control group treated with DMSO and a treatment group treated with a predetermined cytotoxic concentration of BMS-986458 (e.g., IC80).
- Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure. Ensure that the cell number does not drop below the recommended coverage per sgRNA.
- Harvest a portion of the cells at the beginning of the treatment (Day 0) as a baseline reference.

Genomic DNA Extraction and Sequencing

- Harvest at least 2×10^7 cells from the DMSO-treated and BMS-986458-treated populations.
- Extract genomic DNA using a commercial kit (e.g., QIAGEN DNeasy Blood & Tissue Kit).
- Amplify the sgRNA-containing regions from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
- Pool the barcoded PCR products and perform sequencing on an Illumina platform.

Data Analysis

- Demultiplex the sequencing reads based on the barcodes.
- Align the reads to the sgRNA library reference to determine the read counts for each sgRNA.
- Normalize the read counts.
- Use software packages like MAGeCK to identify sgRNAs that are significantly enriched in the BMS-986458-treated population compared to the DMSO-treated control.
- Map the enriched sgRNAs to their target genes to identify candidate resistance genes.

Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from a CRISPR screen to identify resistance genes to BMS-986458.

Table 1: Top 10 Enriched Gene Hits from CRISPR Screen

Gene Symbol	Description	Log2 Fold Change (BMS-986458 vs. DMSO)	p-value	False Discovery Rate (FDR)
CRBN	Cereblon	8.2	1.5e-12	3.4e-11
UBE2G1	Ubiquitin-Conjugating Enzyme E2 G1	6.5	3.2e-9	5.1e-8
CUL4A	Cullin 4A	5.8	7.1e-8	8.9e-7
DDB1	Damage-Specific DNA Binding Protein 1	5.5	1.2e-7	1.3e-6
RBX1	Ring-Box 1	5.1	4.5e-7	4.8e-6
ABCB1	ATP Binding Cassette Subfamily B Member 1	4.8	9.8e-7	1.0e-5
BCL6	B-Cell Lymphoma 6 (mutant allele)	4.5	2.3e-6	2.4e-5
TP53	Tumor Protein P53	4.2	5.6e-6	5.7e-5
ATM	ATM Serine/Threonine Kinase	3.9	1.1e-5	1.2e-4
CHEK2	Checkpoint Kinase 2	3.6	2.5e-5	2.6e-4

Table 2: Validation of Top Gene Hits by Individual Knockout

Gene Knockout	Cell Viability (% of Control) after BMS-986458 Treatment
Wild-Type (Control)	20%
CRBN KO	95%
UBE2G1 KO	88%
CUL4A KO	85%
ABCB1 KO	75%
TP53 KO	65%

Interpretation of Results

The hypothetical data suggests several potential mechanisms of resistance to BMS-986458.

- **Loss of E3 Ligase Components:** The strongest hits are components of the CRL4-CRBN E3 ubiquitin ligase complex (CRBN, CUL4A, DDB1, RBX1). Loss of these components would prevent the ubiquitination and degradation of BCL6, thus rendering the drug ineffective.
- **Drug Efflux:** The enrichment of sgRNAs targeting ABCB1, a known multidrug resistance transporter, suggests that increased drug efflux could be a resistance mechanism.
- **Alterations in the Target:** A mutation in BCL6 that prevents BMS-986458 binding but preserves its function could also lead to resistance.
- **Downstream Signaling Pathways:** The enrichment of genes involved in DNA damage response and cell cycle control (TP53, ATM, CHEK2) suggests that alterations in these pathways may compensate for the effects of BCL6 degradation.

Conclusion

This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify genes conferring resistance to the BCL6 degrader BMS-

986458. The detailed protocols and hypothetical data offer a roadmap for researchers to design and execute such screens, analyze the results, and gain valuable insights into potential resistance mechanisms. Understanding these mechanisms is crucial for the development of combination therapies and next-generation inhibitors to overcome drug resistance and improve patient outcomes.

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